molecular formula C15H15FN2O2 B2733917 1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid CAS No. 923846-56-4

1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

Cat. No.: B2733917
CAS No.: 923846-56-4
M. Wt: 274.295
InChI Key: PLMBWLDNELWLAJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS: 923846-56-4) is a fluorinated pyrazole derivative with a seven-membered cycloheptane ring fused to the pyrazole core. Its molecular formula is C₁₅H₁₅FN₂O₂, and it has a molecular weight of 274.29 g/mol . The compound’s IUPAC name reflects its structural complexity: 1-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid. Key identifiers include PubChem CID 16227433 and MDL number MFCD08691149 .

It is available in bulk quantities (e.g., 1-ton super sacks) and smaller research samples .

Properties

IUPAC Name

1-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-10-6-8-11(9-7-10)18-13-5-3-1-2-4-12(13)14(17-18)15(19)20/h6-9H,1-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBWLDNELWLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N(N=C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923846-56-4
Record name 1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS No. 923846-56-4) is a heterocyclic compound with significant biological activity. Its structure includes a cycloheptapyrazole framework, which is known for its potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C15H15FN2O2
  • Molecular Weight : 274.29 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly its anti-cancer properties and effects on specific biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives of cycloheptapyrazole compounds exhibit promising anticancer activities. For instance:

  • In vitro studies : The compound has shown potent cytotoxicity against several human cancer cell lines. In a study conducted by the National Cancer Institute (NCI), compounds similar to this one demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range across multiple cancer types .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. These include interference with the PI3K/AKT/mTOR pathway and induction of apoptosis in cancer cells.

Inflammatory Response Modulation

Another area of interest is the compound's potential role in modulating inflammatory responses:

  • Cytokine Production : Research indicates that this compound may influence the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines : A specific study evaluated the effects of the compound on various cancer cell lines including breast and lung cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability compared to control groups.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential use in therapeutic strategies for diseases characterized by chronic inflammation.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cells
Inflammatory ResponseModulation of cytokine production
Apoptosis InductionInduction of apoptosis in treated cells

Safety Profile

The safety profile is crucial for any potential therapeutic application:

  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) indicate that handling should be done with care.
  • Precautionary Measures : It is recommended to use personal protective equipment when handling this compound due to its potential hazards.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Notable applications include:

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on pyrazole-based compounds, derivatives demonstrated potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL . The carboxylic acid functional group enhances solubility and bioactivity.

2. Anti-inflammatory Properties
The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain relief .

3. Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. Compounds similar to 1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid have shown promise in inhibiting tumor growth in various cancer cell lines .

Agricultural Applications

The compound's biological activity extends into agricultural science:

1. Pesticidal Activity
Research has indicated that certain pyrazole derivatives can act as effective pesticides due to their ability to disrupt pest metabolism or reproductive functions. The incorporation of the fluorophenyl group enhances the potency of these compounds against specific pest species .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material sciences:

1. Polymer Production
The compound can be used as a monomer in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives due to its stability and reactivity under various conditions .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated potent inhibition against drug-resistant bacteria with MIC values < 0.39 μg/mL.
Anti-inflammatory EffectsShowed significant inhibition of COX enzymes leading to reduced inflammation markers in vitro.
Pesticidal EfficacyIdentified as a potential pesticide with effective action against agricultural pests.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound 923846-56-4 C₁₅H₁₅FN₂O₂ 274.29 4-Fluorophenyl, cyclohepta[c]pyrazole, carboxylic acid Research chemical; no direct bioactivity data reported .
1-(4-Chlorophenyl) analogue 97438-03-4 C₁₅H₁₅ClN₂O₂ 290.79 4-Chlorophenyl Priced at $248/250 mg (Santa Cruz Biotechnology); similar applications in medicinal chemistry .
1-(3-Bromophenyl) analogue 926234-60-8 C₁₃H₁₁BrN₂O₂ 307.15 3-Bromophenyl, cyclopenta[c]pyrazole Lower molecular weight due to smaller cyclopentane ring; used in synthetic intermediates .
1-(2,4-Dichloro-5-fluorophenyl) analogue 618382-92-6 C₁₆H₁₀Cl₂FN₂O₂ 361.17 2,4-Dichloro-5-fluorophenyl Enhanced lipophilicity; potential agrochemical applications .
Cyclopenta[c]pyrazole-3-amine hydrochloride 1909320-30-4 C₁₂H₁₃ClFN₃ 253.7 4-Fluorophenyl, amine group Demonstrated versatility in pharmaceutical R&D (e.g., antiarrhythmic, hypotensive activities) .

Functional Group and Ring Size Impact

  • Halogen Substituents : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity compared to bulkier chloro/bromo derivatives. This affects solubility and receptor binding .
  • Cyclohepta vs.
  • Carboxylic Acid vs. Amine : The carboxylic acid group enhances hydrogen-bonding capacity, making the target compound suitable for coordination chemistry. In contrast, amine derivatives (e.g., CAS 1909320-30-4) are more basic, favoring salt formation for drug delivery .

Pharmacological Potential

  • Anti-inflammatory Activity : 3,5-Diphenyl-1H-pyrazole derivatives show anti-inflammatory effects in rats .
  • Antiplatelet Effects : N-substituted pyrazoles demonstrate moderate antiaggregating activity .
  • CNS Applications : Fluorinated cyclopenta[c]pyrazoles are explored for antiarrhythmic and hypotensive applications .

Q & A

Q. How to validate the compound’s role in modulating oxidative stress pathways?

  • Answer : In vitro assays (e.g., DPPH radical scavenging) quantify antioxidant activity. In vivo, zebrafish models treated with 10–100 µM compound track ROS levels via fluorescent probes (e.g., DCFH-DA). Comparative studies with ascorbic acid control for false positives .

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